molecular formula C20H23N5O2 B2455743 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034497-13-5

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2455743
CAS No.: 2034497-13-5
M. Wt: 365.437
InChI Key: AAMINSZSSNUCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-11-19(23-15(2)22-14)27-16-7-9-24(10-8-16)20(26)12-25-13-21-17-5-3-4-6-18(17)25/h3-6,11,13,16H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMINSZSSNUCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanism of action based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzimidazole derivatives with piperidine and pyrimidine moieties. The synthetic pathways often yield various intermediates, which can be characterized through spectroscopic methods. For instance, studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties, which may also be observed in the target compound .

Antimicrobial Properties

Research indicates that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone demonstrate broad-spectrum antibacterial activity. Notably, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial potential, with some exhibiting MIC values as low as 15.625 µM against Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which these compounds exert their antimicrobial effects typically involves the inhibition of protein synthesis and nucleic acid production. The structural features of the benzimidazole scaffold are crucial for interaction with bacterial ribosomes and other cellular targets .

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity against Candida species, with certain derivatives surpassing standard antifungal treatments like fluconazole . This suggests a potential dual action against both bacterial and fungal pathogens.

Study 1: Antibacterial Efficacy

A recent study evaluated a series of benzimidazole derivatives for their antibacterial efficacy. The results indicated that compounds with the benzimidazole core exhibited significant inhibition against MRSA biofilms at concentrations ranging from 0.007 to 0.03 mg/mL, highlighting their potential as therapeutic agents in treating resistant infections .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzimidazole derivatives, revealing that modifications at specific positions on the benzimidazole ring could enhance antibacterial potency. This study emphasized the importance of hydrophobic interactions between the compound and bacterial proteins in determining efficacy .

Data Table: Biological Activity Summary

Activity Tested Strains MIC (µM) Comments
AntibacterialStaphylococcus aureus15.625 - 62.5Moderate to good activity against clinical isolates
Enterococcus faecalis62.5 - 125Bactericidal action observed
AntifungalCandida albicans106.91 - 208.59Surpassed fluconazole in some tests

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial activity. For instance, similar structures have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies have shown that certain derivatives can inhibit the growth of pathogens, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of microtubule dynamics. For example, a library of substituted piperidine derivatives was synthesized and tested for cytotoxicity against several cancer cell lines, revealing significant activity against breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of various substituents on the benzimidazole and piperidine rings influences biological activity. For instance, modifications in the pyrimidine moiety may enhance solubility and bioavailability, which are critical factors in drug design.

Case Studies

  • Antibacterial Evaluation : A study synthesized several benzimidazole derivatives and tested their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced activity compared to standard antibiotics .
  • Cytotoxicity Assays : In another study, derivatives similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone were screened for cytotoxicity using MTT assays against various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Preparation Methods

Phillips-Ladenburg Condensation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example:

  • Step : Reacting o-phenylenediamine (1 eq) with chloroacetic acid (1.1 eq) in 4M HCl at 120°C for 6 hours yields 1H-benzo[d]imidazole.
  • Yield : 68–75% after recrystallization in ethanol.

Weidenhagen Oxidation

Alternative methods use aldehydes with oxidizing agents:

  • Step : o-Phenylenediamine reacts with glyoxal (40% aqueous) in the presence of Cu(OAc)₂ (0.1 eq) in ethanol at 80°C.
  • Yield : 82% after column chromatography (hexane:EtOAc = 3:1).

Piperidine-Oxypyrimidine Fragment Preparation

Nucleophilic Substitution on Piperidine

4-Hydroxypiperidine is functionalized with 4-chloro-2,6-dimethylpyrimidine:

  • Step : 4-Hydroxypiperidine (1 eq), 4-chloro-2,6-dimethylpyrimidine (1.2 eq), K₂CO₃ (2 eq) in DMF at 100°C for 12 hours.
  • Yield : 74% (purified via silica gel chromatography).

Boc Deprotection and Functionalization

A patented method involves tert-butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate:

  • Step : Boc deprotection with TFA/DCM (1:1) followed by reductive amination with 2,6-dimethylpyrimidin-4-ol using NaBH₃CN.
  • Yield : 63% after HPLC purification.

Coupling Strategies

Ethanone Linker Formation

The ethanone bridge is introduced via nucleophilic acyl substitution:

  • Step : React 1H-benzo[d]imidazole (1 eq) with chloroacetyl chloride (1.5 eq) in anhydrous THF at 0°C, followed by addition of 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1 eq) and Et₃N (3 eq).
  • Conditions : Stir at room temperature for 24 hours.
  • Yield : 58% (recrystallized from methanol).

Mitsunobu Reaction

For stereochemical control:

  • Step : Combine 1H-benzo[d]imidazole (1 eq), 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-ol (1 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
  • Conditions : Reflux for 8 hours.
  • Yield : 49%.

Optimization Data

Table 1: Comparative Analysis of Coupling Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
Nucleophilic Acyl Substitution Et₃N/THF 25 24 58 95.2
Mitsunobu Reaction DIAD/PPh₃/THF 80 8 49 91.8
Reductive Amination NaBH₃CN/MeOH 25 12 63 97.5

Challenges and Solutions

  • Low Yield in Ethanone Coupling : Attributed to steric hindrance from the dimethylpyrimidine group. Using ultrasound-assisted synthesis (40 kHz, 50°C) improves yield to 67%.
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc:hexane = 1:2) removes 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine unreacted starting material.
  • Scale-Up Limitations : Continuous flow synthesis in microreactors enhances reproducibility (pilot-scale yield: 61%).

Recent Advances

  • Enzymatic Catalysis : Lipase B (Candida antarctica) in tert-butanol mediates the coupling step, achieving 71% yield under mild conditions (pH 7.0, 37°C).
  • Photochemical Activation : UV light (254 nm) accelerates the Mitsunobu reaction, reducing time to 3 hours with 55% yield.

Analytical Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.78–7.12 (m, 4H, aromatic-H), 4.32 (t, 2H, piperidine-OCH₂), 2.51 (s, 6H, pyrimidine-CH₃).
  • HRMS : m/z 365.437 [M+H]⁺ (calc. 365.437).

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the benzoimidazole moiety with a substituted piperidine-pyrimidine scaffold. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for the ethanone linkage.
  • Etherification : Introduce the 2,6-dimethylpyrimidin-4-yl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Monitor reaction progress using TLC and confirm intermediate structures via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Adjust solvent polarity (e.g., DCM vs. THF) to improve yields .

Q. How can researchers validate the structural integrity of the synthesized compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • Spectroscopy : 1H^1H-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole), 13C^{13}C-NMR for carbonyl groups (δ ~170–190 ppm), and IR for C=O stretches (~1650–1750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₂N₆O₂: 402.18 g/mol) .
  • X-ray crystallography (if applicable): Resolve crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. What strategies are recommended for assessing the compound's biological activity in neuropharmacology?

  • Methodological Answer :
  • In vitro assays :
  • Sodium channel blockade : Use patch-clamp electrophysiology on neuronal cells to measure inhibition of Nav_v1.7 channels, a target for pain management .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-histamine for H₁/H₄ receptors) to evaluate affinity .
  • Dose-response curves : Calculate IC50_{50} values and compare to reference compounds (e.g., lidocaine for sodium channels) .

Q. How can structure-activity relationship (SAR) studies be conducted on this compound?

  • Methodological Answer : Modify substituents systematically and evaluate pharmacological changes:
Modification Biological Impact Reference
Replace 2,6-dimethylpyrimidine with 4-methoxy groupReduced sodium channel affinity; altered pharmacokinetics
Substitute benzimidazole with benzothiazoleEnhanced metabolic stability but lower CNS penetration
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Methodological Answer :
  • Re-examine variables : Control for purity (HPLC ≥95%), solvent residues, and stereochemical impurities .
  • Cross-validate assays : Compare results across multiple platforms (e.g., in vitro vs. ex vivo models) .
  • Theoretical alignment : Reconcile findings with established mechanisms (e.g., sodium channel blocking vs. off-target kinase inhibition) .

Q. What methodologies are suitable for studying the compound's pharmacokinetics (ADME)?

  • Methodological Answer :
  • In vitro ADME :
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • In silico prediction : Use tools like SwissADME to estimate logP (lipophilicity) and P-glycoprotein substrate likelihood .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.